molecular formula C18H23N3O3 B2625032 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 350700-10-6

4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2625032
CAS No.: 350700-10-6
M. Wt: 329.4
InChI Key: HANYVJWQPZBKGC-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrol-2-one core, followed by functionalization to introduce the acetyl, hydroxy, phenyl, and piperazinyl groups.

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Piperazinyl Group Addition: The piperazinyl group can be attached through nucleophilic substitution reactions involving piperazine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways.

Medicine

In medicinal chemistry, 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one could be explored for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The piperazinyl group could facilitate binding to these targets, while the hydroxy and acetyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-3-hydroxy-5-phenyl-1-(2-morpholin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperidin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyrrolidin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-phenyl-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(22)15-16(14-5-3-2-4-6-14)21(18(24)17(15)23)12-11-20-9-7-19-8-10-20/h2-6,16,19,23H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYVJWQPZBKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCN3CCNCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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